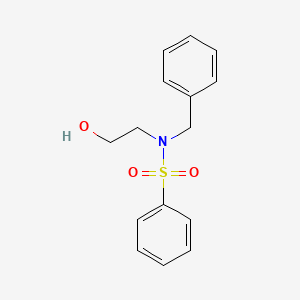

![molecular formula C14H10N2O2 B5517192 6-(3-甲苯基)-5H-吡咯并[3,4-b]吡啶-5,7(6H)-二酮](/img/structure/B5517192.png)

6-(3-甲苯基)-5H-吡咯并[3,4-b]吡啶-5,7(6H)-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to 6-(3-methylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione often involves multi-step chemical reactions that incorporate various strategies such as condensation, cyclization, and functional group transformations. For example, Rashan et al. (1989) described the synthesis of a closely related compound, highlighting the use of condensation reactions in the formation of the pyrrolopyridine skeleton (Rashan et al., 1989). Similarly, Nguyen and Vo Viet Dai (2023) demonstrated the preparation of pyrrolidine-2,3-dione derivatives, showcasing methods that could be adapted for synthesizing the target compound (Nguyen & Vo Viet Dai, 2023).

Molecular Structure Analysis

The molecular structure of 6-(3-methylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione is characterized by its heterocyclic core, which combines pyrrolo and pyridine rings with a dione functionality. This structure contributes to the compound's unique chemical behavior. Structural determination techniques such as NMR and X-ray crystallography play a crucial role in confirming the molecular configuration, as demonstrated by Gendron et al. (2014) in their study on pyrrolopyrrole derivatives, providing insights into the spatial arrangement and electronic structure of similar compounds (Gendron et al., 2014).

Chemical Reactions and Properties

Compounds with the pyrrolopyridine dione structure are involved in various chemical reactions, including cycloadditions, nucleophilic substitutions, and oxidative processes. These reactions can modify the compound's structure, leading to new derivatives with potentially different biological or physical properties. For instance, Mitsumoto et al. (2004) explored the oxidative properties of pyrrolopyrrole derivatives, highlighting their potential in organic synthesis and chemical transformations (Mitsumoto & Nitta, 2004).

Physical Properties Analysis

The physical properties of 6-(3-methylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione, such as melting point, solubility, and crystallinity, are crucial for its handling and application in various domains. While specific data on this compound might be scarce, studies on related compounds provide valuable information on how structural features influence these properties. For example, Zhang et al. (2008) discussed the solubility and fluorescence characteristics of polymers containing pyrrolopyrrole dione units, shedding light on the relationship between molecular structure and physical behavior (Zhang & Tieke, 2008).

Chemical Properties Analysis

The chemical properties of 6-(3-methylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione, including reactivity, stability, and functional group compatibility, are integral to its applications in chemical synthesis and material science. Investigations into related compounds, such as the work by Zarrouk et al. (2015), which examined the corrosion inhibition efficiency of pyrrole dione derivatives, can offer insights into the chemical behavior and potential applications of the target compound (Zarrouk et al., 2015).

科学研究应用

药物发现中的吡咯烷

吡咯烷及其衍生物,包括吡咯嗪和吡咯烷-2,5-二酮,在治疗人类疾病的药物化学中至关重要。这些化合物因其靶标选择性而受到探索,其立体化学和三维覆盖范围丰富了这一选择性,从而增强了生物活性。Li Petri 等人(2021 年)的综述重点关注具有吡咯烷环的生物活性分子,强调了该环由于不同的立体异构体和空间取向而在合成具有不同生物学特征的化合物方面的多功能性 (Li Petri 等人,2021 年)。

二酮吡咯并吡咯:合成和光学性质

二酮吡咯并吡咯与吡咯并吡啶二酮结构密切相关,因其在医药用途之外的广泛应用而受到关注,包括在颜料、电子设备和成像中的应用。Grzybowski 和 Gryko (2015) 阐明了这些化合物对光学性质的合成、反应性和深远影响,为材料科学和工程做出了重大贡献 (Grzybowski & Gryko,2015 年)。

共轭聚合物和电子设备

吡咯并[3,2-b]吡咯-2,5-二酮(与所讨论的核心结构密切相关)被掺入 π 共轭聚合物中,用于探索潜在的电子设备应用。Deng 等人(2019 年)综述了这些聚合物的合成和特性,重点介绍了它们由于其光学和电化学特性而在高性能电子设备中具有应用前景 (Deng 等人,2019 年)。

糖类的热解化学

在不同的背景下,Sanders 等人(2003 年)讨论了单、双和多糖的热解化学,包括在高温下形成多核芳烃 (PAH)。虽然与 6-(3-甲苯基)-5H-吡咯并[3,4-b]吡啶-5,7(6H)-二酮没有直接关系,但本综述阐明了具有杂环芳香族化合物热解中潜在相似之处的有机化合物的热降解 (Sanders 等人,2003 年)。

未来方向

属性

IUPAC Name |

6-(3-methylphenyl)pyrrolo[3,4-b]pyridine-5,7-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O2/c1-9-4-2-5-10(8-9)16-13(17)11-6-3-7-15-12(11)14(16)18/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDTNEQNESGVVHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C(=O)C3=C(C2=O)N=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-[(3-chlorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5517115.png)

![N-ethyl-2-methyl-6-{4-[3-(2-pyrimidinyloxy)benzoyl]-1-piperazinyl}-4-pyrimidinamine](/img/structure/B5517122.png)

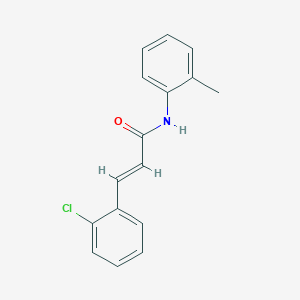

![N-[3-(acetylamino)phenyl]-4-methylbenzamide](/img/structure/B5517123.png)

![3-(3-hydroxy-3-methylbutyl)-N-methyl-N-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)benzamide](/img/structure/B5517135.png)

![2-[(4-bromobenzyl)thio]-4,6-dimethylpyrimidine](/img/structure/B5517178.png)

![N-{(3R*,4R*)-1-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-3-hydroxypiperidin-4-yl}nicotinamide](/img/structure/B5517185.png)

![2-(4-fluorophenyl)-6-[rel-(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-ylcarbonyl]imidazo[1,2-a]pyridine dihydrochloride](/img/structure/B5517202.png)

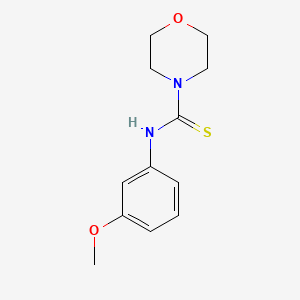

![4-({5-[3-(trifluoromethyl)phenyl]-2-furyl}carbonothioyl)morpholine](/img/structure/B5517215.png)

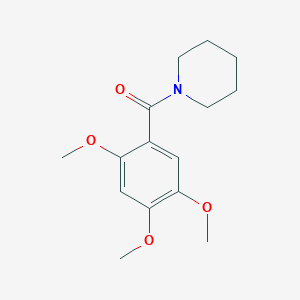

![1-(5-{[6-(hydroxymethyl)-1,4-oxazepan-4-yl]carbonyl}-2-thienyl)ethanone](/img/structure/B5517229.png)

![2-(benzoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5517233.png)